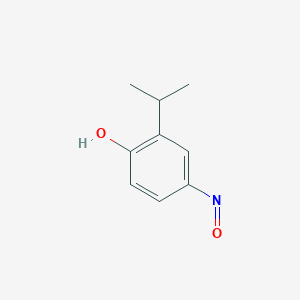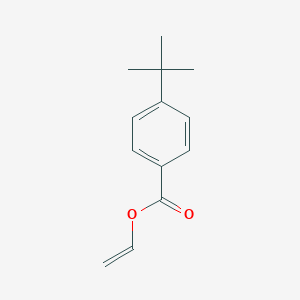
Manganese 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese 2-ethylhexanoate is an organometallic compound with the chemical formula C₁₆H₃₀MnO₄. It is a manganese salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various industrial applications, particularly in the production of coatings, inks, and paints. This compound is known for its solubility in organic solvents and its effectiveness in promoting oxidation and polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a divalent manganese salt. The process begins by heating 2-ethylhexanoic acid and an alkali solution to a temperature between 90-100°C. An aqueous solution of a divalent manganese salt is then added dropwise to the heated mixture. After the reaction is complete, the mixture is cooled to room temperature to obtain a solid form of this compound. This solid is then pulverized into a fine powder using a low-temperature pulverizer .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to ensure precise temperature control and efficient mixing. The resulting product is often used as an environment-friendly drier for coatings, oil paints, and printing inks .
Chemical Reactions Analysis
Types of Reactions: Manganese 2-ethylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective as a catalyst in oxidation reactions, where it promotes the formation of manganese oxides.
Common Reagents and Conditions:
Oxidation: In basic solutions, this compound can be oxidized by hydrogen peroxide to form manganese dioxide (MnO₂).
Reduction: this compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions with various ligands, forming new organometallic complexes.
Major Products: The major products formed from these reactions include manganese oxides (MnO, Mn₂O₃, Mn₃O₄) and various manganese-ligand complexes .
Scientific Research Applications
Manganese 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which manganese 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In oxidation reactions, it facilitates the formation of radicals, which then participate in further chemical transformations. The compound’s manganese center plays a crucial role in these reactions, cycling between different oxidation states to promote the formation and decomposition of reactive intermediates .
Comparison with Similar Compounds
Cobalt 2-ethylhexanoate: Known for its high catalytic activity but has raised concerns due to its potential carcinogenicity.
Iron 2-ethylhexanoate: Another alternative with good catalytic properties but may not be as effective as manganese in certain reactions.
Manganese acetylacetonate: Similar in function but differs in ligand structure, which can influence its reactivity and solubility.
Manganese 2-ethylhexanoate stands out due to its balance of catalytic efficiency and safety, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
15956-58-8 |
|---|---|
Molecular Formula |
C16H32MnO4 |
Molecular Weight |
343.36 g/mol |
IUPAC Name |
2-ethylhexanoic acid;manganese |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
MIMZZKDIKWTJKB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.[Mn+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Mn] |
Key on ui other cas no. |
15956-58-8 |
physical_description |
Solid; [ECHA REACH Registrations] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)












